molecular formula C19H30N6O2S2 B12129527 2,2'-((6-Methylpyrimidine-2,4-diyl)bis(sulfanediyl))bis(1-(4-methylpiperazin-1-yl)ethanone)

2,2'-((6-Methylpyrimidine-2,4-diyl)bis(sulfanediyl))bis(1-(4-methylpiperazin-1-yl)ethanone)

Cat. No.: B12129527
M. Wt: 438.6 g/mol
InChI Key: NEALDHRJMVCKSG-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with a unique structure. Its full chemical name is quite a mouthful, so let’s break it down.
  • The core structure consists of two pyrimidine rings (6-methylpyrimidine-2,4-diyl) connected by a central linker (bis(sulfanediyl)) and flanked by two 1-(4-methylpiperazin-1-yl)ethanone groups.
  • It’s worth noting that this compound has potential applications in various fields due to its intriguing structure.
  • Preparation Methods

    • Synthesis of this compound involves several steps. One common approach is to start with commercially available precursors.
    • The synthetic route typically includes coupling reactions, such as amide bond formation, followed by sulfide formation to introduce the sulfanediyl groups.
    • Industrial production methods may involve large-scale reactions using optimized conditions to maximize yield and purity.
  • Chemical Reactions Analysis

    • This compound can undergo various reactions:

        Oxidation: It may be oxidized under specific conditions.

        Reduction: Reduction reactions can modify the functional groups.

        Substitution: Substituents on the pyrimidine rings can be replaced.

    • Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles for substitution.
    • Major products depend on reaction conditions and starting materials.
  • Scientific Research Applications

      Medicine: Investigated for potential drug development due to its unique structure. It could target specific receptors or enzymes.

      Chemistry: Used as a building block in organic synthesis.

      Biology: May interact with biological macromolecules (proteins, nucleic acids).

      Industry: Could serve as a precursor for specialty chemicals.

  • Mechanism of Action

    • The compound’s effects likely involve interactions with cellular components.
    • Molecular targets could include receptors, enzymes, or signaling pathways.
    • Further research is needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    • Similar compounds include those with pyrimidine cores and sulfanediyl linkers.
    • Uniqueness lies in the combination of the pyrimidine scaffold and the piperazinyl ethanone groups.
    • Dai, F., He, H., Gao, D., Ye, F., Qiu, X., & Sun, D. (2009). Construction of copper metal–organic systems based on paddlewheel SBU through altering the substituent positions of new flexible carboxylate ligands. CrystEngComm, 11. Link
    • Famotidine EP Impurity B (Dimaleate salt). SynZeal. Link
    • Crystal structure of 2,2′-((pyridine-2,6-diylbis(methylene))bis(sulfanediyl))bis(4,5-dihydro-1H-imidazol-3-ium) dication. Zeitschrift für Kristallographie - New Crystal Structures, 228(1), 101-102. Link
    • Ha, K. (2013). Crystal structure of 2,2’-((1E,1’E)-(1,4-phenylene-bis(azanylylidene))-bis(methanylylidene))bis(4-bromophenol), C20H14Br2N2O2. Zeitschrift für Kristallographie - New Crystal Structures, 228(1), 101-102. Link

    Properties

    Molecular Formula

    C19H30N6O2S2

    Molecular Weight

    438.6 g/mol

    IUPAC Name

    2-[6-methyl-2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanyl-1-(4-methylpiperazin-1-yl)ethanone

    InChI

    InChI=1S/C19H30N6O2S2/c1-15-12-16(28-13-17(26)24-8-4-22(2)5-9-24)21-19(20-15)29-14-18(27)25-10-6-23(3)7-11-25/h12H,4-11,13-14H2,1-3H3

    InChI Key

    NEALDHRJMVCKSG-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=NC(=N1)SCC(=O)N2CCN(CC2)C)SCC(=O)N3CCN(CC3)C

    Origin of Product

    United States

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